molecular formula C21H18N2O2S B1229668 1-(2-Methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea

1-(2-Methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea

Cat. No.: B1229668
M. Wt: 362.4 g/mol
InChI Key: YNKWSOWJVFVFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea is a member of dibenzofurans.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactions of Thiouracils and Derivatives : Research has been conducted on synthesizing and reacting thiourea derivatives like "1-(2-Methoxy-3-dibenzofuranyl)-3-(3-methylphenyl)thiourea." These studies explore the synthesis of different thiourea derivatives and their potential chemical reactions and properties (Morita, Tanaka, & Takagi, 1983), (Abosadiya et al., 2019).

  • Structural Studies : Detailed structural characterization and quantum chemical calculations of similar thiourea derivatives have been performed, providing insights into the molecular structures and spectral characteristics of these compounds (Qiao et al., 2017).

  • X-Ray Crystallography and Spectroscopy : Studies involving X-ray crystallography and spectroscopy have been utilized to analyze the structural aspects of thiourea derivatives, which aids in understanding their chemical behavior and potential applications (Ali et al., 2004).

Potential Applications

  • Corrosion Inhibition : Research has investigated the use of thiourea derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies highlight the potential application of such compounds in industrial settings (Kamal, Fadzil, & Kassim, 2015).

  • Bacterial and Fungal Inhibition : Some thiourea derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. This research points towards the potential use of these compounds in antimicrobial applications (Vikram, Amperayani, & Umadevi, 2021).

  • Pharmaceutical Research : Studies have also focused on the potential pharmaceutical applications of thiourea derivatives, including their role in disease treatment and drug synthesis (Zhang, Estavillo, Mohler, & Cai, 2008).

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C21H18N2O2S/c1-13-6-5-7-14(10-13)22-21(26)23-17-12-19-16(11-20(17)24-2)15-8-3-4-9-18(15)25-19/h3-12H,1-2H3,(H2,22,23,26)

InChI Key

YNKWSOWJVFVFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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